A Technical Guide to (4-((neopentyloxy)sulfonyl)phenyl)boronic acid (CAS: 957060-74-1): Properties, Applications, and Experimental Protocols
A Technical Guide to (4-((neopentyloxy)sulfonyl)phenyl)boronic acid (CAS: 957060-74-1): Properties, Applications, and Experimental Protocols
Abstract: This guide provides an in-depth technical overview of (4-((neopentyloxy)sulfonyl)phenyl)boronic acid, identified by CAS number 957060-74-1. It is a specialized organoboron compound that serves as a critical building block in modern synthetic organic chemistry.[1][2] We will explore its physicochemical properties, safety and handling protocols, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to empower effective experimental design and execution.
Introduction: The Strategic Value of Functionalized Boronic Acids
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science, a shift catalyzed by the success of drugs like the proteasome inhibitor Bortezomib (Velcade®).[3][4][5][6] These compounds are celebrated for their stability, low toxicity, and remarkable versatility in forming carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[3][7]
(4-((neopentyloxy)sulfonyl)phenyl)boronic acid is a prime example of a "designer" reagent. The boronic acid group provides the reactive handle for cross-coupling, while the aryl ring serves as a rigid scaffold. The unique neopentyloxy sulfonyl substituent is not merely passive; it imparts specific electronic properties and can enhance solubility in organic solvents, making it a valuable building block for synthesizing complex molecules, including water-soluble dibenzothiophene derivatives.[1] This guide will provide the foundational knowledge and practical protocols to leverage this reagent's full potential.
Core Physicochemical & Safety Data
A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. The key data for (4-((neopentyloxy)sulfonyl)phenyl)boronic acid are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 957060-74-1 | [1][8][9][10][11] |
| Molecular Formula | C₁₁H₁₇BO₅S | [1][8][11][12] |
| Molecular Weight | 272.13 g/mol | [8][9][11] |
| Appearance | Crystalline solid | [1][11] |
| Purity | Typically ≥95-97% | [1][8] |
| Melting Point | 176-179 °C | [11] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [1][11] |
| Storage | Store at 2-8°C or room temperature, sealed under dry conditions. | [8][9][10][11] |
| SMILES | CC(C)(C)COS(C1=CC=C(B(O)O)C=C1)(=O)=O | [1] |
Safety & Handling
This compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
| GHS Pictogram(s) | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning [1][9] | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
The Suzuki-Miyaura Cross-Coupling: A Primary Application
The premier application for this boronic acid is the Suzuki-Miyaura reaction, a palladium-catalyzed process that forges a new carbon-carbon single bond between the boronic acid's aryl ring and an organo(pseudo)halide.[7][13]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]
Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound
This section details a representative protocol for coupling (4-((neopentyloxy)sulfonyl)phenyl)boronic acid with an aryl bromide.
Objective
To synthesize 4'-methoxy-4-((neopentyloxy)sulfonyl)-1,1'-biphenyl using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment
-
(4-((neopentyloxy)sulfonyl)phenyl)boronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (6 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-((neopentyloxy)sulfonyl)phenyl)boronic acid (e.g., 272 mg, 1.0 mmol) and potassium phosphate (637 mg, 3.0 mmol).
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under inert gas, briefly mix the Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and PCy₃ (16.8 mg, 0.06 mmol) in a small amount of dioxane. This pre-formation of the active catalyst can improve consistency.
-
Reagent Addition: Under a positive pressure of inert gas, add the 4-bromoanisole (206 mg, 1.1 mmol). Add the catalyst mixture (or the solids directly if not pre-mixed). Finally, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS if desired.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Rationale and Self-Validation
-
Choice of Catalyst System: The Pd₂(dba)₃/PCy₃ system is robust and effective for coupling a wide range of aryl halides, including electron-rich partners like 4-bromoanisole.[14] The phosphine ligand (PCy₃) stabilizes the palladium catalyst and facilitates the oxidative addition step.
-
Role of the Base: K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings. It activates the boronic acid to form the boronate anion, which is essential for the transmetalation step, without being so harsh as to cause significant side reactions like ester hydrolysis.[15]
-
Solvent System: The dioxane/water mixture is a common choice. Dioxane solubilizes the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15][16]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[15] Maintaining an inert atmosphere is therefore critical for achieving high yields and catalyst turnover.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.
Conclusion
(4-((neopentyloxy)sulfonyl)phenyl)boronic acid (CAS: 957060-74-1) is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in palladium-catalyzed cross-coupling reactions make it an excellent choice for constructing complex molecular architectures. The strategic inclusion of the neopentyloxy sulfonyl group provides an additional lever for tuning molecular properties. By understanding its core characteristics and applying robust, mechanistically sound protocols as detailed in this guide, researchers can effectively utilize this compound to advance projects in drug discovery, materials science, and beyond.
References
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki reaction - Wikipedia. [Link]
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Organic Syntheses Procedure. [Link]
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(4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 - PubChem. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC - PubMed Central. [Link]
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Examples of boronic acids in pharmacologically relevant compounds - ResearchGate. [Link]
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